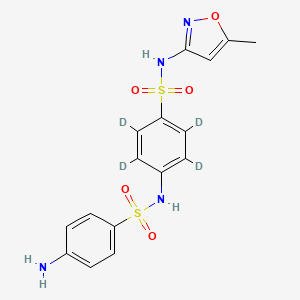
N-(4-アミノベンゼンスルホニル)スルファメトキサゾール-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a deuterated analog of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for more precise analytical studies, especially in mass spectrometry.
科学的研究の応用
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the analysis of sulfonamide compounds.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfonamide drugs.
Industry: Applied in the development of new analytical methods and quality control processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves several steps:
Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and sulfamethoxazole.
Deuteration: The deuterium atoms are introduced into the sulfamethoxazole moiety. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Coupling Reaction: The deuterated sulfamethoxazole is then coupled with 4-aminobenzenesulfonamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.
Automated Synthesis: Employing automated synthesis machines to ensure consistency and purity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
作用機序
The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes involved in the folic acid synthesis pathway, similar to other sulfonamide antibiotics.
Molecular Pathways: The compound interferes with the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth.
類似化合物との比較
Similar Compounds
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole: The non-deuterated analog.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar properties.
Uniqueness
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications.
生物活性
N-(4-Aminobenzenesulfonyl) sulfamethoxazole-d4 is a deuterated derivative of sulfamethoxazole, a sulfonamide antibiotic. This compound is of interest in pharmacological research due to its potential biological activities, including antibacterial properties and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
N-(4-Aminobenzenesulfonyl) sulfamethoxazole-d4 has a molecular formula of C10H8D4N3O3S. The deuteration (d4) indicates that four hydrogen atoms have been replaced with deuterium, which can influence the compound's pharmacokinetic properties without altering its biological activity significantly.
Antibacterial Activity
Sulfamethoxazole and its derivatives are primarily known for their antibacterial effects. The mechanism of action involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria.
Table 1: Antibacterial Efficacy of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 16 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Salmonella typhi | 32 µg/mL |
Research indicates that N-(4-Aminobenzenesulfonyl) sulfamethoxazole-d4 exhibits varying degrees of antibacterial activity against different strains, with the most potent effects observed against Staphylococcus aureus.
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are important targets in pharmacology.
Table 2: Enzyme Inhibition Activity
The IC50 values indicate that N-(4-Aminobenzenesulfonyl) sulfamethoxazole-d4 has significant inhibitory effects on these enzymes, suggesting its potential utility in treating conditions related to these enzymes' activities.
Case Studies
-
Study on Antibacterial Properties :
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various sulfonamide derivatives, including N-(4-Aminobenzenesulfonyl) sulfamethoxazole-d4, against common bacterial pathogens. The results highlighted its effectiveness against resistant strains of bacteria, emphasizing its relevance in developing new antibiotics for resistant infections . -
Enzyme Inhibition Research :
Another research effort focused on the enzyme inhibition capabilities of sulfonamide derivatives. The study found that N-(4-Aminobenzenesulfonyl) sulfamethoxazole-d4 demonstrated strong AChE inhibition, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .
特性
IUPAC Name |
4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBBWWPWOJYFE-DOGSKSIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














